molecular formula C8H9NO B2624598 N-phenylmethoxymethanimine CAS No. 72399-18-9

N-phenylmethoxymethanimine

Cat. No. B2624598
Key on ui cas rn: 72399-18-9
M. Wt: 135.166
InChI Key: YEUNNNXEJUBNCO-UHFFFAOYSA-N
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Patent
US04588527

Procedure details

37% Formaldehyde (11.7 mL) was added to a slurry of benzyloxyamine hydrochloride (25.0 g, 0.156 mole) in 50 mL H2O. NaOH (6.3 g) in 25 mL H2O was then added over 20 minutes. The temperature rose to 40°. After stirring 2 hours, the reaction mixture was extracted 1×100 mL and 2×25 mL of ether. The ether extracts were combined, washed 2×50 mL saturated NaHCO3 and then 2×50 mL brine, dried and evaporated to yield title product as an oil, 20.0 g, b.p. 195.5°.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
benzyloxyamine hydrochloride
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=O.Cl.[CH2:4]([O:11][NH2:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+]>O>[CH2:4]([O:11][N:12]=[CH2:1])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C=O
Name
benzyloxyamine hydrochloride
Quantity
25 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40°
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted 1×100 mL and 2×25 mL of ether
WASH
Type
WASH
Details
washed 2×50 mL saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2×50 mL brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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